molecular formula C15H27N3O6 B6456211 tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate CAS No. 2549000-72-6

tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate

Cat. No.: B6456211
CAS No.: 2549000-72-6
M. Wt: 345.39 g/mol
InChI Key: QIYBAHIREMMERV-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

    Attachment of the Formamido Group: The formamido group is attached through a formylation reaction, often using formic acid or formamide as the formylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}pyrrolidine-1-carboxylate
  • Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]methylamino}pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-[[2-(2,2-dimethoxyethylamino)-2-oxoacetyl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O6/c1-15(2,3)24-14(21)18-7-6-10(9-18)17-13(20)12(19)16-8-11(22-4)23-5/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYBAHIREMMERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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